molecular formula C9H15N3O B14879785 4-(azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile

4-(azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B14879785
M. Wt: 181.23 g/mol
InChI Key: SGHWQPWNNNABCS-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with a unique structure that includes an azetidine ring, a tetrahydropyran ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of azetidine with tetrahydro-2H-pyran-4-carbonitrile under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(Azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring structure.

    4-Cyanotetrahydropyran: Another compound with a tetrahydropyran ring and a carbonitrile group.

Uniqueness

4-(Azetidin-3-ylamino)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(azetidin-3-ylamino)oxane-4-carbonitrile

InChI

InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-8-5-11-6-8/h8,11-12H,1-6H2

InChI Key

SGHWQPWNNNABCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)NC2CNC2

Origin of Product

United States

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